2H-2-Ethyl Candesartan Cilexetil
Overview
Description
2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and certain types of heart failure. This compound is converted to its active form, candesartan, during absorption in the gastrointestinal tract. By blocking the angiotensin II receptor, it helps to lower blood pressure and improve cardiovascular health .
Mechanism of Action
Target of Action
2H-2-Ethyl Candesartan Cilexetil, also known by its trade name Atacand, is primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB), which means it works by blocking the action of a hormone called angiotensin II in the body . The primary target of this compound is the type-1 angiotensin II receptor (AT1) subtype .
Mode of Action
Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is hydrolyzed to candesartan during absorption from the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor . By blocking the action of angiotensin II, it prevents the blood pressure increasing effects of angiotensin II .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it antagonizes the hypertensive effects of angiotensin II via the RAAS . This results in the widening of blood vessels, thereby reducing blood pressure .
Pharmacokinetics
Candesartan cilexetil is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . It is excreted mostly unchanged and has a terminal half-life of about nine hours . Approximately 33% of the given dose is excreted via urine and 65% is excreted in the feces .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the lowering of blood pressure. By blocking the AT1 receptor, it prevents the blood pressure increasing effects of angiotensin II . This results in the widening of blood vessels, thereby reducing blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.9 x 10-3, which means that the use of candesartan is predicted to present an insignificant risk to the environment . Additionally, the compound demonstrates a slight degradation in acidic pH after short-term stability .
Biochemical Analysis
Biochemical Properties
2H-2-Ethyl Candesartan Cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), specifically competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This interaction prevents the blood pressure increasing effects of angiotensin II .
Cellular Effects
This compound influences cell function by antagonizing the RAAS . It prevents the binding of angiotensin II to the AT1 receptor, thereby inhibiting the hypertensive effects of angiotensin II .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to candesartan during absorption in the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the tetrazole group. One of the key steps is the removal of the tetrazolyl protecting group in an organic solvent, often in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-2-Ethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. During its conversion to the active form, candesartan, esterases in the intestine cleave the prodrug .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and esterases.
Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products: The primary product of these reactions is candesartan, which is the active form of the drug .
Scientific Research Applications
2H-2-Ethyl Candesartan Cilexetil has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Utilized in the pharmaceutical industry for the production of antihypertensive medications.
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar in function, used for hypertension and heart failure.
Irbesartan: Also an angiotensin II receptor antagonist with similar applications.
Uniqueness: 2H-2-Ethyl Candesartan Cilexetil is unique due to its high binding affinity and prolonged activity at the AT1 receptor. It has a longer duration of action compared to some other angiotensin II receptor antagonists, making it effective for once-daily dosing .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101244 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914613-36-8 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-2-Ethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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